molecular formula C10H11FN4 B11937386 (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine

Cat. No.: B11937386
M. Wt: 206.22 g/mol
InChI Key: VOWGRXGCGYJWNO-UHFFFAOYSA-N
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Description

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine is a chiral compound featuring a pyridine ring substituted with a pyrazole ring and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine typically involves:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the fluoro group onto the pyrazole ring using fluorinating agents.

    Formation of the Pyridine Ring: The pyridine ring is constructed through various organic reactions, such as condensation or cyclization.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can occur at the pyridine or pyrazole rings.

    Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Corresponding nitroso or nitro derivatives.

    Reduction Products: Reduced forms of the pyridine or pyrazole rings.

    Substitution Products: Compounds with different substituents replacing the fluoro group.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing drugs targeting neurological disorders.

    Biological Research: Studying its interaction with specific enzymes or receptors.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound’s mechanism of action involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulating signaling pathways related to its target, potentially affecting neurotransmission or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine: The enantiomer of the compound.

    1-[6-(4-Chloro-1-pyrazolyl)-3-pyridyl]ethanamine: A similar compound with a chloro group instead of a fluoro group.

Uniqueness

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine’s unique combination of a chiral center, fluoro group, and pyrazole-pyridine structure makes it a valuable compound for specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWGRXGCGYJWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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